molecular formula C14H20N2O4S B8318005 5-[4-(t-Butoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid

5-[4-(t-Butoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid

Cat. No.: B8318005
M. Wt: 312.39 g/mol
InChI Key: SMMPTNZBLUJCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(t-Butoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)11-5-4-10(21-11)12(17)18/h4-5H,6-9H2,1-3H3,(H,17,18)

InChI Key

SMMPTNZBLUJCKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(5-formylthien-2-yl)piperazine-1-carboxylate (2.5 1 g, 8.50 mmol) in ethanol (85 ml) was added in one portion to a solution of silver (I) nitrate (10.0 g, 58.8 mmol) and sodium hydroxide (4.83 g, 120.6 mmol) in water (85 ml). This mixture was stirred and heated at 65° C. for 22 h. The mixture was cooled by the addition of ice and then filtered to remove silver salts. The filtrate was carefully evaporated to remove the ethanol and the resulting aqueous solution was filtered again through a glass-fibre pad to remove tarry material. The filtrate was then diluted with water to a total volume of 400 ml and then acidified to pH 5 with acetic acid. The precipitate was filtered off, washed with water and then dried in a vacuum oven at 45° C. overnight to give 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]thiophene-2-carboxylic acid (1.88 g, 71%).
Quantity
1 g
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reactant
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4.83 g
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reactant
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85 mL
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85 mL
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10 g
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Synthesis routes and methods II

Procedure details

To a 50 ml round bottomed flask with a stirring bar was added n-butyl 5-(4-(1,1-dimethylethoxycarbonyl)-piperazin-1-yl)-thiophene-2-carboxylate (490 mg, 1.33 mmol) and 4.2 mL of a 2.5M NaOH solution in 3:1 MeOH/H2O. THF (2 mL) was added to keep the reaction homogeneous. The reaction was stirred at room temperature and followed by HPLC. After 2 days, the reaction was concentrated in vacuo, acidified with 10% citric acid and extracted with EtOAc (3×). The combined organics were washed with water (1×), brine (1×), dried (Na2SO4), filtered, and the solvents removed in vacuo. The product was azeotroped with benzene (3×) and dried in vacuo over 2 days to yield 5-(4-(1,1-dimethylethoxycarbonyl)-piperazin-1-yl)-thiophene-2-carboxylic acid as a dark green solid.
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